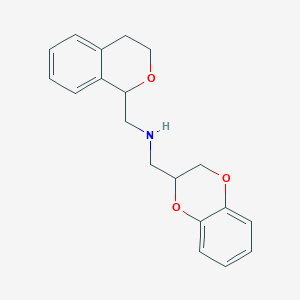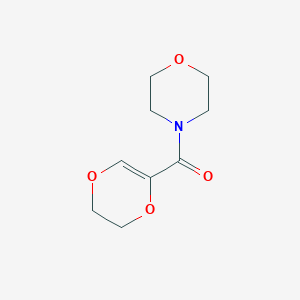![molecular formula C29H41AuClN2- B14886648 Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) is a gold(I) complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and unique reactivity, making it a valuable catalyst in various chemical transformations. The presence of bulky isopropyl groups on the phenyl rings enhances its steric properties, contributing to its effectiveness in catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) typically involves the reaction of the corresponding NHC ligand precursor with a gold(I) chloride source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the gold complex. The general reaction scheme can be represented as follows:
Preparation of NHC Ligand Precursor: The NHC ligand precursor is synthesized by reacting 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a base such as potassium tert-butoxide.
Formation of Gold Complex: The NHC ligand precursor is then reacted with gold(I) chloride (AuCl) in a suitable solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (0-25°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) undergoes various types of reactions, including:
Substitution Reactions: The chloride ligand can be substituted with other ligands such as phosphines, amines, or other NHC ligands.
Oxidative Addition: The gold(I) center can undergo oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: Following oxidative addition, the complex can undergo reductive elimination to form new C-C or C-H bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dichloromethane or acetonitrile, using reagents such as phosphines or amines.
Oxidative Addition: Often performed in the presence of halogens (e.g., I2, Br2) or other electrophiles under mild conditions.
Reductive Elimination: Usually facilitated by heating or using reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield gold complexes with different ligands, while oxidative addition followed by reductive elimination can produce various organic compounds with new C-C or C-H bonds.
科学的研究の応用
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions, C-H activation, and cyclization reactions.
Medicinal Chemistry: Investigated for its potential anticancer properties due to its ability to interact with biological molecules and inhibit tumor growth.
Material Science: Employed in the synthesis of gold nanoparticles and other nanomaterials with unique optical and electronic properties.
Coordination Chemistry: Studied for its coordination behavior and ability to form stable complexes with various ligands.
作用機序
The mechanism of action of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) involves the coordination of the NHC ligand to the gold(I) center, which stabilizes the complex and enhances its reactivity. The bulky isopropyl groups on the phenyl rings provide steric protection, preventing unwanted side reactions. The gold(I) center can undergo oxidative addition and reductive elimination, facilitating various catalytic processes. In medicinal applications, the compound can interact with biological targets, such as DNA or proteins, leading to the inhibition of cellular processes and potential anticancer effects.
類似化合物との比較
Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) can be compared with other similar gold(I) NHC complexes:
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I): Similar structure but without the dimethyl groups on the imidazole ring, leading to different steric and electronic properties.
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I): Features trimethylphenyl groups instead of diisopropylphenyl groups, affecting the steric bulk and reactivity.
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I): A copper(I) analog with similar ligand structure but different metal center, resulting in distinct catalytic properties.
The uniqueness of Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I) lies in its combination of steric protection and electronic properties, making it a versatile and effective catalyst in various chemical transformations.
特性
分子式 |
C29H41AuClN2- |
|---|---|
分子量 |
650.1 g/mol |
IUPAC名 |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dimethyl-2H-imidazol-2-ide;chlorogold |
InChI |
InChI=1S/C29H41N2.Au.ClH/c1-18(2)24-13-11-14-25(19(3)4)28(24)30-17-31(23(10)22(30)9)29-26(20(5)6)15-12-16-27(29)21(7)8;;/h11-21H,1-10H3;;1H/q-1;+1;/p-1 |
InChIキー |
PLEDIESLEFQYFG-UHFFFAOYSA-M |
正規SMILES |
CC1=C(N([CH-]N1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)C.Cl[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
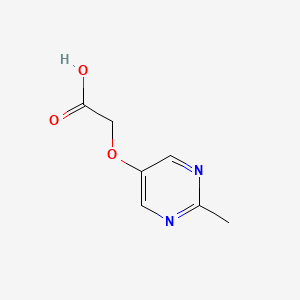

![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)

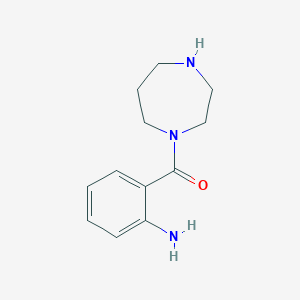
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
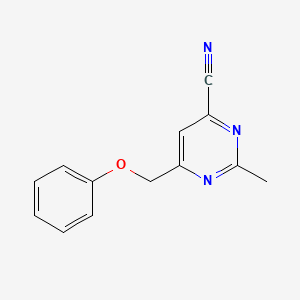
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
